6-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Scaffold Design

This research-grade compound (CAS 941913-26-4) is a specialized, low-molecular-weight probe distinguished by its furan-2-yl substituent at the critical pyrazoline C3 position. Unlike phenyl or thiophene analogs, this oxygen heteroatom acts as a monodentate hydrogen-bond acceptor (HBA), potentially inverting kinase selectivity profiles. Procuring this exact compound, rather than a generic quinoxaline-pyrazoline, is essential for replicating key structure-activity relationship (SAR) findings, particularly experiments testing ALK5/p38α selectivity. Supplied at a typical purity of ≥95% for non-human investigational use, it is an ideal candidate for fragment-based drug discovery and targeted scaffold-hopping programs.

Molecular Formula C16H14N4O3S
Molecular Weight 342.37
CAS No. 941913-26-4
Cat. No. B2427662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
CAS941913-26-4
Molecular FormulaC16H14N4O3S
Molecular Weight342.37
Structural Identifiers
SMILESCS(=O)(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C16H14N4O3S/c1-24(21,22)20-15(10-14(19-20)16-3-2-8-23-16)11-4-5-12-13(9-11)18-7-6-17-12/h2-9,15H,10H2,1H3
InChIKeyWUNFOZGCTPBVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-(Furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline (CAS 941913-26-4): Structural Identity and Procurement Profile


6-(3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline (CAS 941913-26-4) is a synthetic heterocyclic hybrid that fuses a quinoxaline core with a 2-pyrazoline ring bearing a furan-2-yl substituent at position 3 and a methylsulfonyl group at N1 [1]. With a molecular formula of C₁₆H₁₄N₄O₃S and a molecular weight of 342.37 g·mol⁻¹, the compound is supplied as a research-grade chemical (typical purity ≥95%) for non-human investigational use [2]. Its structural architecture places it at the intersection of quinoxaline-based kinase inhibitor scaffolds and pyrazoline-containing anti-inflammatory chemotypes, making it a candidate probe for target identification campaigns in oncology and inflammation research [3].

Why 6-(3-(Furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline Cannot Be Replaced by Generic In-Class Analogs


Compounds within the quinoxaline–pyrazoline hybrid class share a common core scaffold but diverge critically at the pyrazoline C3-substituent, where variations from phenyl to thiophene to dimethoxyphenyl produce discrete electronic landscapes and steric volumes that dictate target engagement [1]. The furan-2-yl group in CAS 941913-26-4 introduces a polarizable oxygen heteroatom capable of acting as a hydrogen-bond acceptor, a feature absent in the phenyl analog (CAS 442649-92-5) and geometrically distinct from the sulfur-based acceptor in the thiophene analog [2]. This single-atom substitution (O vs. CH in phenyl; O vs. S in thiophene) can invert selectivity profiles: in a closely related series of 3-substituted-4-(quinoxalin-6-yl)pyrazoles evaluated as TGF-β type I receptor kinase inhibitors, the most potent compound (19b, IC₅₀ = 0.28 µM) achieved a selectivity index >35 against p38α MAP kinase, demonstrating that even subtle C3-modifications produce order-of-magnitude shifts in both potency and off-target discrimination [3]. Procuring a generic “quinoxaline-pyrazoline” without specifying the C3-heteroaryl identity therefore risks acquiring a compound with fundamentally altered target engagement and selectivity.

Quantitative Differentiation Evidence for 6-(3-(Furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline Versus Closest Analogs


Structural Differentiation: Furan-2-yl C3-Substituent Versus Phenyl, Thiophene, and Dimethoxyphenyl Analogs

The target compound bears a furan-2-yl group at the C3 position of the 2-pyrazoline ring, differentiating it from the phenyl analog (CAS 442649-92-5), the thiophene-2-yl analog, and the 3,4-dimethoxyphenyl analog (CAS 941913-20-8) . The furan oxygen introduces a hydrogen-bond acceptor (HBA) with a calculated electrostatic potential minimum of approximately −40 to −50 kJ·mol⁻¹, whereas the phenyl analog has no heteroatom HBA at this position, and the thiophene sulfur presents a shallower minimum (−25 to −35 kJ·mol⁻¹) [1]. This difference is expected to alter the hydrogen-bonding inventory in the target binding pocket, potentially shifting selectivity among kinase or cyclooxygenase targets where a heteroaryl HBA is critical for potency [2].

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Scaffold Design

Spectroscopic Verification: NMR Fingerprint as Identity and Purity Gate for Procurement QC

The target compound has a confirmed ¹H NMR spectrum archived in the SpectraBase database (Compound ID: Hbe2wfyhjvN), providing a definitive spectroscopic fingerprint for identity verification upon receipt [1]. The InChIKey WUNFOZGCTPBVLV-UHFFFAOYSA-N and canonical SMILES CS(=O)(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC4=NC=CN=C4C=C3 uniquely resolve this compound from all structural isomers and close analogs [2]. In contrast, no equivalent public NMR reference was located for the thiophene-2-yl or 3,4-dimethoxyphenyl analogs on non-excluded databases, meaning procurement QC for those analogs would require in-house reference standard generation [3].

Analytical Chemistry Quality Control NMR Spectroscopy

Kinase Inhibitor Scaffold Potential: Class-Level Selectivity Inference from Quinoxaline-Pyrazole SAR

In the structurally cognate series of 3-substituted-4-(quinoxalin-6-yl)pyrazoles evaluated as TGF-β type I receptor kinase (ALK5) inhibitors, compound 19b achieved an IC₅₀ of 0.28 µM against ALK5 with a selectivity index >35 versus p38α MAP kinase, representing a 9.0-fold selectivity improvement over the clinical candidate LY-2157299 [1]. Although the pyrazole series differs from the dihydropyrazole (pyrazoline) core of the target compound, the quinoxaline-C6 attachment point and the critical role of the C3-heteroaryl substituent in modulating selectivity are conserved features [2]. The furan-2-yl group at the equivalent position in CAS 941913-26-4 is expected to confer a distinct selectivity fingerprint compared to the phenyl or 4-fluorophenyl substituents profiled in the published series, based on the established SAR trend that heteroaryl C3-groups with hydrogen-bond acceptors enhance ALK5 affinity while reducing p38α off-target binding [3].

Kinase Inhibition TGF-β/ALK5 Selectivity Profiling

Methylsulfonyl N1-Substituent: Metabolic Stability Advantage Versus Acetyl and Benzoyl Analogs

The target compound incorporates a methylsulfonyl (–SO₂CH₃) group at the N1 position of the pyrazoline ring. This substituent is distinct from the acetyl group in 1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone and the benzenesulfonyl group in CAS 946258-54-4 . Methylsulfonyl groups are generally resistant to hydrolytic and Phase I metabolic cleavage, whereas acetyl groups are substrates for esterases and amidases, and benzenesulfonyl groups introduce additional CYP450-mediated oxidation sites on the phenyl ring [1]. In a systematic survey of sulfonamide-containing kinase inhibitors, methylsulfonyl-bearing compounds exhibited median metabolic half-lives in human liver microsomes 3- to 5-fold longer than their acetyl counterparts, with reduced glutathione adduct formation indicating lower bioactivation risk [2].

Drug Metabolism Pharmacokinetics Sulfonamide Stability

Optimal Research and Procurement Application Scenarios for 6-(3-(Furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline


Kinase Selectivity Probe Development: ALK5 vs. p38α Profiling

The furan-2-yl C3-substituent provides a single oxygen HBA, making CAS 941913-26-4 an ideal minimalist probe for testing the hypothesis that a monodentate HBA at this position is sufficient to recapitulate the ALK5-over-p38α selectivity observed with more elaborate heteroaryl substituents in the pyrazole series (compound 19b: ALK5 IC₅₀ = 0.28 µM, selectivity index >35) [1]. Procurement of this compound enables a direct experimental test: if the furan analog achieves selectivity comparable to the optimized pyrazole, the SAR expansion vector is validated with a synthetically simpler scaffold, reducing downstream chemistry complexity.

Fragment-Based or Scaffold-Hopping Library Enumeration

With a molecular weight of 342.37 g·mol⁻¹ and a balanced ClogP profile (predicted ~2.5–3.0), the compound sits within lead-like chemical space suitable for fragment growth or scaffold-hopping programs [2]. Its quinoxaline core is a privileged kinase-binding motif, while the dihydropyrazoline ring introduces conformational flexibility absent in fully aromatic pyrazoles, potentially enabling induced-fit binding modes not accessible to the rigid pyrazole comparator series [1]. This property is valuable for library design targeting conformationally plastic kinase active sites.

Metabolic Stability Benchmarking of Sulfonamide-Containing Heterocycles

The methylsulfonyl N1-substituent confers predicted resistance to hydrolytic metabolism that distinguishes this compound from acetyl and benzenesulfonyl analogs [3]. This property positions CAS 941913-26-4 as a reference compound for establishing metabolic stability structure-property relationships (SPR) across the quinoxaline-pyrazoline series, using human liver microsome or hepatocyte assays to quantify the contribution of the N1-sulfonyl group to overall metabolic turnover.

COX-2 Selectivity Hypothesis Testing Informed by Structural Analogy

Quinoxaline and pyrazoline derivatives bearing methylsulfonyl pharmacophores have demonstrated selective COX-2 inhibition, with some compounds achieving IC₅₀ values as low as 0.1 µM against COX-2 while sparing COX-1 [4]. The furan-2-yl substituent in CAS 941913-26-4 introduces an oxygen HBA that may engage the COX-2 side pocket (Arg513/His90 region) differently than the phenyl or thiophene analogs, providing a rational basis for comparative COX-1/COX-2 selectivity profiling to identify the heteroaryl group with optimal isoform discrimination.

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